molecular formula C27H24N4O2 B11214833 7-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

7-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11214833
M. Wt: 436.5 g/mol
InChI Key: VKTIAOWACDOMDS-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes methoxyphenyl, phenyl, and pyrrolopyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the methoxyphenyl and phenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis. Safety measures and environmental considerations are also crucial in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
  • Bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 7-(4-METHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4O2/c1-32-22-14-12-21(13-15-22)31-17-23(19-8-4-3-5-9-19)25-26(29-18-30-27(25)31)28-16-20-10-6-7-11-24(20)33-2/h3-15,17-18H,16H2,1-2H3,(H,28,29,30)

InChI Key

VKTIAOWACDOMDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4OC)C5=CC=CC=C5

Origin of Product

United States

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